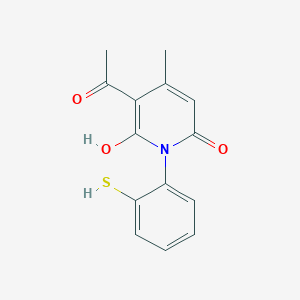
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a hydroxyethylidene group, a methyl group, and a sulfanylphenyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pyridine Ring: : The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and ammonia or an amine. This step typically requires acidic or basic conditions and elevated temperatures.
-
Introduction of the Hydroxyethylidene Group: : The hydroxyethylidene group can be introduced through a reaction with an appropriate ketone or aldehyde. This step may involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material and facilitate the nucleophilic addition.
-
Attachment of the Methyl Group: : The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate. This step typically requires the presence of a base to neutralize the generated acid by-products.
-
Incorporation of the Sulfanylphenyl Group: : The sulfanylphenyl group can be introduced through a nucleophilic substitution reaction involving a thiol and an appropriate leaving group. This step may require the use of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide to enhance the nucleophilicity of the thiol.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione can undergo various types of chemical reactions, including:
-
Oxidation: : The hydroxyethylidene group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The carbonyl group can be reduced back to the hydroxyethylidene group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The sulfanylphenyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines
Solvents: Dimethylformamide, dimethyl sulfoxide
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
-
Industry: : It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds with biological molecules, while the sulfanylphenyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate the activity of various enzymes and signaling pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Hydroxyethylidene)-4-methyl-1-phenylpyridine-2,6(1H,3H)-dione
- 3-(1-Hydroxyethylidene)-4-methyl-1-(2-methylphenyl)pyridine-2,6(1H,3H)-dione
- 3-(1-Hydroxyethylidene)-4-methyl-1-(2-chlorophenyl)pyridine-2,6(1H,3H)-dione
Uniqueness
The presence of the sulfanylphenyl group in 3-(1-Hydroxyethylidene)-4-methyl-1-(2-sulfanylphenyl)pyridine-2,6(1H,3H)-dione distinguishes it from other similar compounds. This functional group imparts unique chemical properties and reactivity, making it of particular interest in various scientific research applications.
Eigenschaften
CAS-Nummer |
89517-84-0 |
|---|---|
Molekularformel |
C14H13NO3S |
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
5-acetyl-6-hydroxy-4-methyl-1-(2-sulfanylphenyl)pyridin-2-one |
InChI |
InChI=1S/C14H13NO3S/c1-8-7-12(17)15(14(18)13(8)9(2)16)10-5-3-4-6-11(10)19/h3-7,18-19H,1-2H3 |
InChI-Schlüssel |
HYDGRQKIDITGSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=C1C(=O)C)O)C2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)

![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
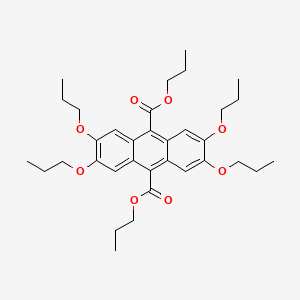
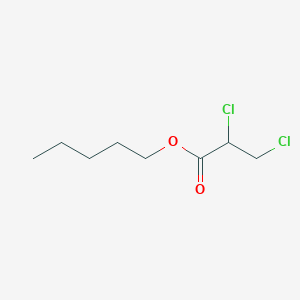

![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
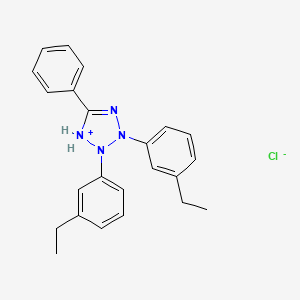
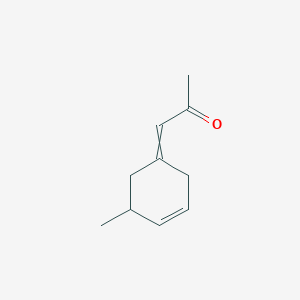
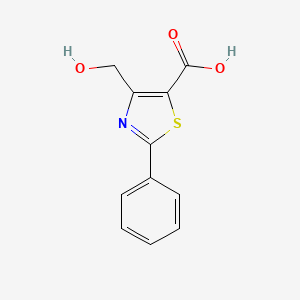
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
